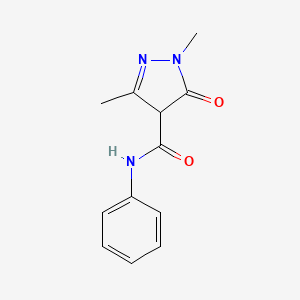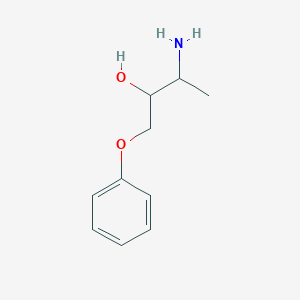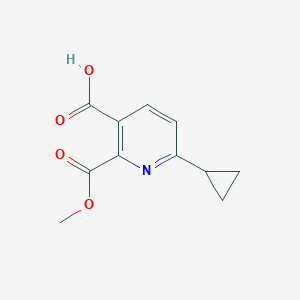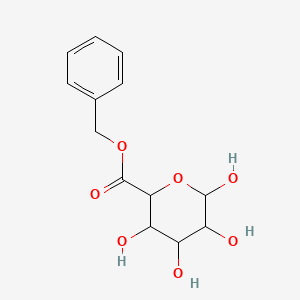
Benzyl D-Glucuronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-carboxylate is a chemical compound that belongs to the class of tetrahydropyran derivatives. This compound is characterized by its tetrahydroxylated tetrahydropyran ring structure, which is esterified with a benzyl group. It is commonly used as a building block in the synthesis of complex carbohydrates and other organic molecules due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl D-Glucuronate typically involves the protection of hydroxyl groups and subsequent esterification. One common method involves the use of benzyl alcohol and 3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-carboxylic acid under acidic conditions to form the ester linkage . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of protective groups to prevent unwanted side reactions is also common in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of benzyl 3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-carboxaldehyde.
Reduction: Formation of benzyl 3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-methanol.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and other organic molecules.
Biology: Investigated for its potential role in biological systems due to its structural similarity to naturally occurring carbohydrates.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzyl D-Glucuronate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzyl group can interact with hydrophobic regions of proteins, affecting their activity and stability.
Comparison with Similar Compounds
Similar Compounds
3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-carboxylic acid: Lacks the benzyl group, making it less hydrophobic.
Benzyl 3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-methanol: A reduced form of the ester, with different reactivity.
Phenyl 6-O-benzyl-1-thio-β-D-galactoside: Contains a sulfur atom and is used in carbohydrate synthesis.
Uniqueness
Benzyl 3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-carboxylate is unique due to its combination of a tetrahydroxytetrahydropyran ring and a benzyl ester group. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various chemical and biological applications.
Properties
Molecular Formula |
C13H16O7 |
|---|---|
Molecular Weight |
284.26 g/mol |
IUPAC Name |
benzyl 3,4,5,6-tetrahydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C13H16O7/c14-8-9(15)11(20-12(17)10(8)16)13(18)19-6-7-4-2-1-3-5-7/h1-5,8-12,14-17H,6H2 |
InChI Key |
MYEUFSLWFIOAGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2C(C(C(C(O2)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(methoxycarbonyl)-3,4-dihydro-2,7-naphthyridin-2(1H)-yl]benzoic acid](/img/structure/B8287068.png)
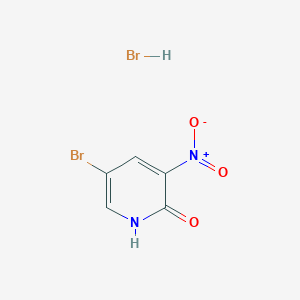
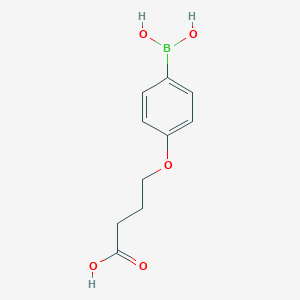
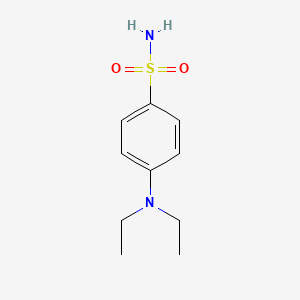
![N-(3-Amino-4-{[(4-fluorocyclohexyl)methyl]amino}phenyl)acetamide](/img/structure/B8287088.png)
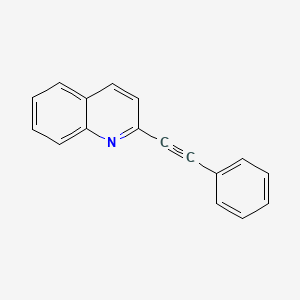
![1-[4-(Methylthio)butyl]cyclopentanecarboxylic acid](/img/structure/B8287107.png)
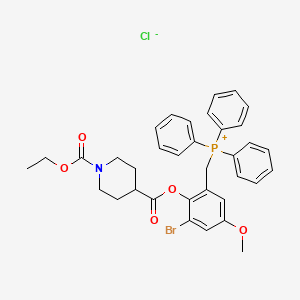
![Propanoic acid, 3-oxo-3-[(2,2,3,3,3-pentafluoropropyl)amino]-](/img/structure/B8287117.png)
![N-(5-(7-bromoimidazo[1,2-a]pyridin-3-yl)-2-chloropyridin-3-yl)dimethylaminosulfonamide](/img/structure/B8287127.png)
